molecular formula C22H16N2O B7570866 2-phenyl-N-quinolin-6-ylbenzamide

2-phenyl-N-quinolin-6-ylbenzamide

Cat. No.: B7570866
M. Wt: 324.4 g/mol
InChI Key: WWQFEWRJRQGGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-quinolin-6-ylbenzamide is a synthetic small molecule featuring a benzamide group linked to a quinoline scaffold. This molecular architecture is frequently explored in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors . Compounds with similar structural motifs, such as quinoline-benzamide hybrids, have demonstrated significant research value as potential antitumor agents. These molecules are often investigated for their ability to inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway . The presence of the benzamide moiety is considered important for biological activity, as it can facilitate key hydrogen bonding interactions with enzymatic targets . Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological mechanisms in oncology and other disease areas. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-quinolin-6-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c25-22(24-18-12-13-21-17(15-18)9-6-14-23-21)20-11-5-4-10-19(20)16-7-2-1-3-8-16/h1-15H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQFEWRJRQGGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward route involves the condensation of 2-phenylbenzoic acid with quinolin-6-amine. Industrial protocols often employ coupling agents to activate the carboxylic acid moiety. For example, carbonyldiimidazole (CDI) has been demonstrated to efficiently convert carboxylic acids to reactive acyl imidazoles, which subsequently react with amines to form amides. In a representative procedure, 2-phenylbenzoic acid is dissolved in a polar aprotic solvent such as 1-methyl-2-pyrrolidone (NMP) and treated with CDI at 0°C to minimize side reactions. Quinolin-6-amine is then introduced, and the mixture is stirred at 25°C for 8–12 hours to complete the coupling. This method avoids the use of corrosive reagents like thionyl chloride, making it safer for large-scale applications.

Acid Chloride Intermediate Route

An alternative approach involves synthesizing 2-phenylbenzoyl chloride first, followed by reaction with quinolin-6-amine. The acid chloride is typically generated using thionyl chloride or oxalyl chloride under reflux conditions. While this method offers rapid reaction times, it requires stringent moisture control and generates stoichiometric amounts of acidic byproducts, complicating purification. For instance, a patent describing a related benzamide synthesis notes that residual hydrochloric acid must be neutralized with aqueous washes, and the product is isolated via filtration after precipitation with antisolvents like acetone/water mixtures.

Reaction Optimization and Kinetic Considerations

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. NMP, used in the CDI-mediated amidation, enhances solubility of both the carboxylic acid and amine components while stabilizing reactive intermediates. Temperature control is critical during CDI activation: maintaining the reaction at 0°C during reagent addition prevents premature decomposition of the acyl imidazole intermediate. Subsequent warming to 25°C ensures complete conversion without epimerization or side-product formation.

Stoichiometry and Catalytic Additives

Stoichiometric excesses of CDI (2.05 equivalents) and amine (2.5 equivalents) are employed to drive the reaction to completion. Propionic acid has been reported as a catalytic additive in related syntheses, potentially protonating the amine to enhance nucleophilicity. However, excessive acid can lead to imidazole ring opening, necessitating careful pH monitoring during the reaction.

Purification and Crystallization Strategies

Precipitation and Filtration

Post-reaction workup often involves quenching the mixture with water to precipitate the crude product. For example, adding water to the reaction mixture induces precipitation of 2-phenyl-N-quinolin-6-ylbenzamide, which is then filtered and washed sequentially with cold acetone/water (3:1 v/v) and pure acetone to remove residual solvents and byproducts.

Recrystallization for Enhanced Purity

Recrystallization from acetone/water mixtures at controlled temperatures yields high-purity material. A patented procedure describes cooling the filtrate from 55°C to 30°C, seeding with product crystals, and gradually adding antisolvent (acetone) to induce controlled crystal growth. This stepwise cooling and antisolvent addition minimize occluded impurities and ensure uniform crystal morphology.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis confirms the structure of 2-phenyl-N-quinolin-6-ylbenzamide. Key resonances include aromatic protons from the quinoline ring (δ 8.0–9.3 ppm) and the benzamide moiety (δ 7.5–8.1 ppm). The absence of peaks corresponding to starting materials (e.g., carboxylic acid at δ 10–12 ppm) validates complete conversion.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry provides molecular weight confirmation. The molecular ion peak [M+H]+ for 2-phenyl-N-quinolin-6-ylbenzamide (C22H17N2O) is expected at m/z = 337.14, consistent with calculated values.

Industrial-Scale Considerations and Yield Optimization

Process Scalability

Large-scale syntheses demand efficient heat and mass transfer. Agitation speed during antisolvent addition must balance particle size control with reactor fouling risks. A patent highlights the use of temperature ramps (e.g., cooling from 25°C to 0°C over 4 hours) to manage crystal growth and prevent agglomeration.

Yield and Purity Metrics

Typical isolated yields for CDI-mediated amidation range from 72% to 94%, depending on the purity of starting materials and rigor of purification . Residual solvent content (e.g., acetone ≤ 0.5%) is monitored via gas chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Synthetic Routes

The compound is typically synthesized through nucleophilic acyl substitution or coupling reactions. A representative method involves:

Key Steps

  • Amide bond formation : Reacting 6-aminoquinoline with benzoyl chloride derivatives under basic conditions ( ).

  • Functional group modifications : Subsequent alkylation or halogenation to introduce substituents ( ).

StepReagents/ConditionsYieldSource
AmidationBenzoyl chloride, DIPEA, DCM, 0°C → RT78–85%
PurificationColumn chromatography (PE:EA = 4:1)>95% purity

Nucleophilic Aromatic Substitution

The quinoline ring undergoes substitution at electron-deficient positions (e.g., C-4 or C-7) under mild conditions:

Example Reaction

text
2-Phenyl-N-quinolin-6-ylbenzamide + Morpholine → C-4 morpholino derivative
ConditionsCatalystTemp/TimeYield
DMF, K₂CO₃None120°C, 24 h92%
  • Mechanism : Base-assisted deprotonation enhances nucleophilic attack at the activated position ( ).

Oxidation and Reduction

The benzamide moiety participates in redox reactions:

Oxidation

  • Reagent : KMnO₄ in acidic conditions oxidizes the quinoline ring to quinoline N-oxide ( ).

  • Outcome : Introduces polar groups, enhancing solubility for biological testing ( ).

Reduction

  • Reagent : LiAlH₄ reduces the amide to a secondary amine ( ).

text
2-Phenyl-N-quinolin-6-ylbenzamide → N-(quinolin-6-yl)-2-phenylethylamine

Cyclization Reactions

The compound serves as a precursor for polycyclic systems via intramolecular cyclization:

Friedel-Crafts Acylation

ReagentsConditionsProductYield
AcCl, SnCl₄, CH₂Cl₂RT, 12 hTricyclic quinolinone67%

Mechanistic Insight : The amide group directs electrophilic attack to the para position of the phenyl ring, facilitating cyclization ( ).

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable C–H bond activation:

Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalystYield
Bromoquinoline derivativePhenylboronic acidPd(PPh₃)₄82%
  • Application : Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies ( ).

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the quinoline ring undergoes Camps cyclization to form fused lactams ( ):

AcidTempProductYield
H₂SO₄70°CPhenanthridinone58%

Biological Derivatization

The compound’s benzamide group is modified to enhance pharmacokinetic properties:

Alkylation

Alkylating AgentConditionsProduct Activity (IC₅₀)
ChloroethylamineDMF, 80°CAnti-SARS-CoV-2: 6 μM

Scientific Research Applications

Medicinal Chemistry

2-Phenyl-N-quinolin-6-ylbenzamide has been extensively studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, it has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with reported IC50 values indicating significant antiproliferative effects .
  • Antimicrobial Properties : Quinoline derivatives are known for their broad-spectrum antimicrobial activity. 2-Phenyl-N-quinolin-6-ylbenzamide has been evaluated for its efficacy against bacterial strains, demonstrating potential as an antibacterial agent .
  • Antiviral Activity : The compound's structural features allow it to interact with viral enzymes, making it a candidate for antiviral drug development. Studies have shown that related compounds can inhibit HIV reverse transcriptase, suggesting that 2-phenyl-N-quinolin-6-ylbenzamide may have similar effects .

Coordination Chemistry

In addition to its biological applications, 2-phenyl-N-quinolin-6-ylbenzamide serves as a versatile ligand in coordination chemistry. It can form complexes with various metal ions, which may enhance its biological activity or provide new functionalities for catalysis and material science .

Synthetic Applications

The compound is also utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules for pharmaceutical research .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of 2-pheny-N-quinolin-6-ylbenzamide against breast cancer cell lines (MCF-7). The results showed that the compound significantly inhibited cell growth and induced apoptosis at specific concentrations .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of quinoline derivatives including 2-pheny-N-quinolin-6-ylbenzamide against various bacterial strains. The findings indicated effective inhibition of growth in several pathogens, supporting its potential use in treating infections .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 2-phenyl-N-quinolin-6-ylbenzamide, highlighting substituent variations and their implications:

Compound Name Substituents on Benzamide Core Amide N-Substituent Similarity Score Key Properties/Findings
2-Phenyl-N-quinolin-6-ylbenzamide (Target) 2-Phenyl Quinolin-6-yl - Potential π-π interactions, planar structure
2-Chloro-6-methyl-N-phenylbenzamide 2-Chloro, 6-methyl Phenyl 0.80 Enhanced electrophilicity due to Cl; methyl improves lipophilicity
2-Amino-6-fluoro-N-phenylbenzamide 2-Amino, 6-fluoro Phenyl - Fluorine increases polarity; potential bioactivity in drug discovery
5-Bromo-2-hydroxy-N-[(quinolin-6-yl)methyl]benzamide 5-Bromo, 2-hydroxy Quinolin-6-ylmethyl - Bromine enhances steric bulk; hydroxy group enables H-bonding
N-(2-Chlorophenyl)-1H-indole-3-carboxamide - 2-Chlorophenyl, indole-3-yl 0.73 Indole moiety may confer fluorescence or receptor affinity

Notes on Substituent Effects:

  • Fluorine improves metabolic stability and solubility .
  • Amino/Hydroxy Groups: Amino groups (e.g., in 2-Amino-6-fluoro-N-phenylbenzamide) can act as hydrogen bond donors, while hydroxy groups (e.g., in the bromo-hydroxy analog) facilitate interactions with polar residues in proteins .
  • Quinoline vs. Phenyl Substitutents: The quinolin-6-yl group in the target compound and its methylene-linked variant in offer extended π-conjugation, which may improve binding to aromatic pockets in enzymes or receptors compared to simpler phenyl groups.

Q & A

Basic Research Questions

Q. How is 2-phenyl-N-quinolin-6-ylbenzamide synthesized, and what characterization methods validate its purity and structure?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between quinoline-6-amine and benzoyl derivatives under catalytic conditions (e.g., copper-mediated coupling). Post-synthesis, purity is confirmed via thin-layer chromatography (TLC), while structural validation employs 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL refinement resolves bond lengths and angles .

Q. What spectroscopic techniques are critical for confirming the structure of 2-phenyl-N-quinolin-6-ylbenzamide?

  • Methodological Answer :

  • 1H^1 \text{H} NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • 13C^{13} \text{C} NMR confirms carbonyl (C=O) and aromatic carbons.
  • HRMS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • Infrared (IR) spectroscopy detects amide C=O stretching (~1650–1680 cm1^{-1}) .

Q. What are the key steps in purifying 2-phenyl-N-quinolin-6-ylbenzamide post-synthesis?

  • Methodological Answer : Recrystallization using ethyl acetate/hexane mixtures removes impurities. For complex mixtures, column chromatography (silica gel, gradient elution with dichloromethane/methanol) is employed. Purity is monitored via TLC and confirmed by melting point analysis .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of 2-phenyl-N-quinolin-6-ylbenzamide, and what challenges arise during refinement?

  • Methodological Answer : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors using high-resolution diffraction data. Challenges include handling disorder in flexible groups (e.g., phenyl rings) and resolving twinning in crystals. Anisotropic refinement and restraints for bond lengths/angles improve model accuracy. Hydrogen bonding networks are analyzed using PLATON or Mercury software .

Q. What strategies resolve contradictions between in vitro enzymatic inhibition and cellular activity data for this compound?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Strategies include:

  • Assessing logP values to optimize lipophilicity.
  • Performing stability assays in cell culture media.
  • Using fluorescent probes (e.g., confocal microscopy) to track intracellular accumulation.
  • Validating target engagement via thermal shift assays or Western blotting .

Q. How can researchers design derivatives of 2-phenyl-N-quinolin-6-ylbenzamide to improve pharmacological properties?

  • Methodological Answer :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to enhance binding affinity.
  • SAR studies : Test substituents at the quinoline 6-position for improved solubility (e.g., -OH, -NH2_2).
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What statistical methods validate reproducibility in biological assays for this compound?

  • Methodological Answer :

  • Dose-response curves are analyzed using nonlinear regression (GraphPad Prism) to calculate IC50_{50} values.
  • Intra-assay variability is minimized via triplicate measurements.
  • ANOVA or Student’s t-test assesses significance across replicates.
  • Bland-Altman plots quantify inter-laboratory reproducibility .

Q. How can intermolecular interactions in the crystal structure inform stability predictions?

  • Methodological Answer : Hydrogen bonds (e.g., N-H···O=C) and π-π stacking distances (3.5–4.0 Å) are quantified using CrystalExplorer. These interactions correlate with thermal stability (TGA/DSC data) and solubility. Weak interactions (C-H···π) may explain polymorphic behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.